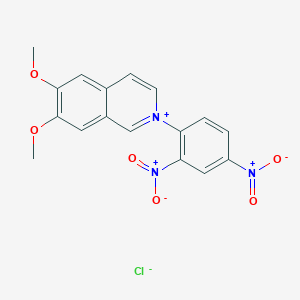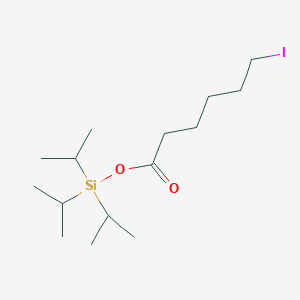
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride is a chemical compound with the molecular formula C15H10N3O4.Cl and a molecular weight of 331.711 g/mol . This compound is a derivative of isoquinoline, featuring a 2,4-dinitrophenyl group and two methoxy groups at the 6 and 7 positions of the isoquinoline ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride typically involves the reaction of isoquinoline derivatives with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a suitable solvent, such as pyridine, and under controlled temperature conditions . The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation reactions can produce various oxidation states of the compound.
Applications De Recherche Scientifique
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the 2,4-dinitrophenyl group allows it to participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dinitrophenyl)pyridinium chloride: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
2-(2,4-Dinitrophenyl)isoquinolinium: Lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinolinium, 2-(2,4-dinitrophenyl)-6,7-dimethoxy-, chloride is unique due to the presence of both the 2,4-dinitrophenyl group and the methoxy groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
| 185245-17-4 | |
Formule moléculaire |
C17H14ClN3O6 |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H14N3O6.ClH/c1-25-16-7-11-5-6-18(10-12(11)8-17(16)26-2)14-4-3-13(19(21)22)9-15(14)20(23)24;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PPKBDIAXJLNVNM-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C2C=[N+](C=CC2=C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)



![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
